molecular formula C14H16BrN3O B12942444 2-Bromo-1-{2-[(3-phenylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one CAS No. 88723-57-3

2-Bromo-1-{2-[(3-phenylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one

Cat. No.: B12942444
CAS No.: 88723-57-3
M. Wt: 322.20 g/mol
InChI Key: FSGWHYBMFYIHGH-UHFFFAOYSA-N
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Description

2-Bromo-1-{2-[(3-phenylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one is a brominated ketone derivative featuring an imidazole core substituted at position 2 with a 3-phenylpropylamino group.

Properties

CAS No.

88723-57-3

Molecular Formula

C14H16BrN3O

Molecular Weight

322.20 g/mol

IUPAC Name

2-bromo-1-[2-(3-phenylpropylamino)-1H-imidazol-5-yl]ethanone

InChI

InChI=1S/C14H16BrN3O/c15-9-13(19)12-10-17-14(18-12)16-8-4-7-11-5-2-1-3-6-11/h1-3,5-6,10H,4,7-9H2,(H2,16,17,18)

InChI Key

FSGWHYBMFYIHGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNC2=NC=C(N2)C(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-((3-phenylpropyl)amino)-1H-imidazol-4-yl)ethanone typically involves multi-step organic reactionsThe final step involves the bromination of the ethanone moiety under controlled conditions using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial in industrial settings to maintain the desired reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-((3-phenylpropyl)amino)-1H-imidazol-4-yl)ethanone can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or amines depending on the reducing agents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate would produce a carboxylic acid.

Scientific Research Applications

2-Bromo-1-(2-((3-phenylpropyl)amino)-1H-imidazol-4-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-((3-phenylpropyl)amino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the imidazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The phenylpropyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Substituent Variations on the Imidazole Ring

The target compound’s imidazole ring bears a 2-[(3-phenylpropyl)amino] group, distinguishing it from analogs with nitro, methyl, or aryl substituents:

Compound Name Imidazole Substituent (Position) Key Functional Groups Biological Activity (if reported)
Target Compound 2-[(3-phenylpropyl)amino] Bromoethanone, phenylpropyl Not explicitly reported
1-(4-Bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethan-1-one 2-methyl-5-nitro (Position 1) Bromophenyl, nitro Intermediate for antibacterial hydrazides (MIC = 7.1 µM vs. E. coli)
1-(3-Bromophenyl)-2-(2-nitro-1H-imidazol-1-yl)ethan-1-one 2-nitro (Position 1) Bromophenyl, nitro Synthetic intermediate; no direct bioactivity reported
2-Bromo-1-(3-fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone 4-methyl (Position 1) Fluoro-bromophenyl, methyl Commercial pharmaceutical intermediate

Key Observations :

  • Electron-Donating vs. This could enhance solubility or receptor binding .
  • Biological Implications: Nitroimidazole derivatives (e.g., compound 79 in ) are precursors to antibacterial agents, suggesting that the target compound’s amino substituent might confer distinct bioactivity, though this requires empirical validation.

Bromine Positioning and Reactivity

The placement of bromine on the ethanone moiety differentiates the target compound from analogs with brominated aryl rings:

Compound Name Bromine Position Reactivity Profile
Target Compound Ethanone (C1) Electrophilic ketone; prone to nucleophilic substitution (e.g., with amines or thiols)
1-(4-Bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethan-1-one Aryl ring (para position) Aryl bromide; less reactive toward nucleophiles
2-Bromo-1-(3-fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)ethanone Aryl ring (meta to fluoro) Stabilized by fluorine; limited reactivity

Key Observations :

  • Synthetic Utility: Bromoethanones are versatile intermediates in coupling reactions (e.g., with hydrazides or amines) . The target compound’s ethanone bromine may facilitate efficient derivatization compared to aryl-brominated analogs.
  • Stability : Bromine on electron-deficient ketones may increase susceptibility to hydrolysis, necessitating controlled synthetic conditions.

Biological Activity

2-Bromo-1-{2-[(3-phenylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one, a compound with the CAS number 88723-57-3, is characterized by its unique structural features, including a bromine atom, an imidazole ring, and a phenylpropyl group. Its molecular formula is C14H16BrN3O, and it has a molecular weight of approximately 322.20 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activity through interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key features contributing to its activity include:

  • Imidazole Ring : This structure plays a crucial role in binding to biological targets, potentially leading to the modulation of various biochemical pathways.
  • Bromine Atom : The presence of bromine enhances the compound's lipophilicity, facilitating membrane permeability and enhancing its pharmacological properties.
  • Phenylpropyl Group : This moiety increases the overall lipophilicity and may contribute to the compound's ability to penetrate cellular membranes effectively.

Biological Targets and Activities

Research has indicated that 2-Bromo-1-{2-[(3-phenylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one can modulate several biological activities:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer or metabolic disorders.
  • Receptor Interaction : Preliminary studies suggest that it may interact with various receptors, influencing signaling pathways that regulate cellular processes.
  • Antioxidant Activity : Some studies have indicated that compounds with similar structures exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Study 1: Enzyme Inhibition

A study exploring the enzyme inhibition properties of similar compounds revealed that derivatives containing imidazole rings often exhibit significant inhibitory effects on enzymes like acetylcholinesterase. This suggests that 2-Bromo-1-{2-[(3-phenylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one may also possess similar inhibitory capabilities.

Study 2: Receptor Binding Affinity

Molecular docking studies have demonstrated that compounds with imidazole structures can effectively bind to various receptors. For instance, virtual screening indicated strong binding affinities for certain G-protein coupled receptors (GPCRs), which are critical in drug discovery for treating neurological disorders .

Study 3: Antioxidant Properties

Research on structurally related compounds has shown promising antioxidant activities, suggesting that 2-Bromo-1-{2-[(3-phenylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one may also exhibit these properties. The ability to scavenge free radicals could make it a candidate for further investigation in oxidative stress-related conditions .

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-Bromo-1-{2-[(3-phenylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one, a comparison with structurally similar compounds can be insightful. The table below summarizes key structural features and potential activities.

Compound NameStructural FeaturesPotential Biological Activity
1-Bromo-3-phenylpropaneBromine atom, phenyl groupPotential enzyme inhibitor
2-Bromo-1-(phenylpropane)Similar brominated structureModerate receptor interaction
2-BromoethylbenzeneBromine atom without imidazoleLimited biological activity

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